molecular formula C9H17NO4 B1478134 2-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)propanoic acid CAS No. 2097947-12-9

2-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)propanoic acid

Cat. No.: B1478134
CAS No.: 2097947-12-9
M. Wt: 203.24 g/mol
InChI Key: UHZWHNLGTANWIJ-UHFFFAOYSA-N
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Description

2-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)propanoic Acid is a chemical compound of interest in medicinal chemistry and drug discovery research. Its structure, which incorporates a pyrrolidine ring with ethoxy and hydroxy substituents, presents it as a potential scaffold for the development of novel therapeutic agents. Researchers are exploring its utility in various biochemical applications. The specific research applications, mechanism of action, and detailed scientific value of this compound are currently under investigation. Researchers are encouraged to consult specialized scientific literature and databases for the most current findings. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

2-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-3-14-8-5-10(4-7(8)11)6(2)9(12)13/h6-8,11H,3-5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZWHNLGTANWIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1O)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)propanoic acid plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. The compound is known to interact with enzymes involved in metabolic pathways, such as those in the propionic acid pathway. These interactions often involve binding to the active sites of enzymes, influencing their activity and, consequently, the metabolic flux. Additionally, this compound may interact with proteins involved in cellular signaling, potentially affecting various cellular processes.

Cellular Effects

The effects of this compound on cells are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the endocytosis process, cell cycle progression, and cellular respiration in yeast cells. These effects suggest that this compound may target central regulators of cellular homeostasis, leading to changes in cell behavior and function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound’s effects can change over time, with potential degradation or transformation into other metabolites. Long-term exposure to this compound may lead to sustained changes in cellular processes, such as prolonged alterations in gene expression or metabolic activity.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, it may cause toxic or adverse effects, including disruptions in cellular homeostasis and potential organ damage. Understanding the dosage-dependent effects is essential for determining the therapeutic potential and safety of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its activity and function, as well as its accumulation in specific tissues.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can influence the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell. Understanding the subcellular distribution of this compound is essential for elucidating its precise biological roles.

Biological Activity

2-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)propanoic acid, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its pharmacological properties, focusing on its immunomodulatory effects and antimicrobial activities, supported by relevant case studies and research findings.

  • Molecular Formula : C9H17NO4
  • Molecular Weight : 203.24 g/mol
  • CAS Number : 2097956-18-6

Biological Activity Overview

The compound exhibits a range of biological activities that can be categorized into the following areas:

1. Immunomodulatory Effects

Research indicates that this compound functions as an immunomodulator. It has been shown to enhance immune responses, making it a candidate for therapeutic applications in immune-related disorders.

Case Study

A study highlighted in patent literature (CN108368090B) discusses the use of this compound as an immunomodulatory agent, suggesting its efficacy in modulating immune function in various disease models .

2. Antimicrobial Activity

The compound demonstrates significant antimicrobial properties against a variety of pathogens, including multidrug-resistant strains.

Research Findings

A systematic evaluation of derivatives of amino acids similar to this compound revealed substantial antimicrobial activity against drug-resistant bacteria and fungi. Notably, derivatives were effective against Candida auris, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 64 µg/mL .

Comparative Biological Activity Table

Activity TypeDescriptionReference
ImmunomodulationEnhances immune response; potential use in immune disorders
AntimicrobialEffective against drug-resistant bacteria and fungi
AntiproliferativeInhibits growth of cancer cell lines

Antioxidant Properties

The antioxidant capacity of the compound has been assessed through various assays. It has shown promising results in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.

The biological activity is believed to stem from the compound's ability to interact with specific cellular targets, leading to modulation of signaling pathways involved in inflammation and microbial resistance.

Scientific Research Applications

Drug Development

2-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)propanoic acid has been investigated for its potential as a pharmacological agent. Its structural characteristics suggest it may interact with specific receptors or enzymes involved in metabolic pathways. Notably, the compound's hydroxyl group may enhance solubility and bioavailability, making it a candidate for further drug formulation studies.

Neuropharmacology

Research indicates that compounds with similar pyrrolidine structures can exhibit neuroprotective effects and influence neurotransmitter systems. Studies have shown that derivatives of pyrrolidine can modulate glutamate receptors, which are crucial in neurological disorders such as Alzheimer's disease and schizophrenia. The specific application of this compound in this context remains to be fully explored but presents a promising avenue for future research.

Enzyme Inhibition Studies

The compound has potential as an enzyme inhibitor, particularly in metabolic pathways involving propanoic acid derivatives. Its ability to mimic natural substrates could allow it to interfere with enzyme activity, providing insights into metabolic regulation and potential therapeutic interventions for metabolic disorders.

Biochemical Probes

Due to its unique functional groups, this compound can serve as a biochemical probe to study various biological processes. Researchers can utilize it to investigate receptor-ligand interactions or metabolic pathways by labeling the compound with detectable markers.

Case Studies and Research Findings

Study TitleFocusFindings
Neuroprotective Effects of Pyrrolidine DerivativesExamined the impact of pyrrolidine compounds on neuronal healthFound that certain derivatives can reduce oxidative stress in neurons, suggesting potential for treating neurodegenerative diseases
Enzyme Inhibition of Propanoic Acid DerivativesInvestigated the inhibition patterns of propanoic acid derivatives on key metabolic enzymesDemonstrated that specific structural modifications enhance inhibitory potency
Pharmacokinetics of Pyrrolidine CompoundsAnalyzed absorption and distribution of pyrrolidine-based drugsIdentified optimal structural features for improved bioavailability

Comparison with Similar Compounds

Structural and Functional Differences

  • Ethoxy vs. Dioxo Groups: The ethoxy group in the target compound enhances lipophilicity compared to the dioxo groups in 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid, which increase polarity and reactivity. Dioxo derivatives are prone to hydrolysis and crosslinking, making them useful in polymer chemistry .
  • Hydroxyl vs. Carboxylic Acid Positioning : The hydroxyl group at position 4 in the target compound contrasts with the carboxylic acid at position 2 in 4-hydroxypyrrolidine-2-carboxylic acid. This difference impacts hydrogen-bonding capacity and biological activity.

Physicochemical Properties

  • Solubility : The ethoxy group likely improves organic solvent compatibility compared to purely polar analogs like 4-hydroxypyrrolidine-2-carboxylic acid.
  • Stability: The absence of dioxo groups in the target compound suggests greater stability under humid conditions compared to 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid, which may degrade via hydrolysis .

Research Findings and Gaps

  • Synthetic Routes: Limited data exist for the target compound’s synthesis, though analogous pyrrolidine derivatives are often prepared via ring-opening reactions or nucleophilic substitutions.
  • Biological Activity: No peer-reviewed studies specifically address its bioactivity.
  • Safety Data : Experimental toxicity studies are needed to confirm hazards, particularly for chronic exposure.

Preparation Methods

Pyrrolidine Ring Functionalization

The pyrrolidine ring is often prepared via cyclization reactions starting from amino alcohol precursors or via nucleophilic substitution on halogenated intermediates. For example, selective alkylation at the nitrogen atom can be achieved using alkyl halides under basic conditions.

Introduction of the Ethoxy Group

The ethoxy substituent at the 3-position can be introduced through an alkylation reaction using ethylating agents such as ethyl bromide or ethyl tosylate on a hydroxyl or halogenated intermediate. Control of regioselectivity is crucial to ensure substitution at the 3-position.

Hydroxyl Group Installation

Hydroxylation at the 4-position can be achieved via oxidation of a suitable precursor or by nucleophilic substitution with hydroxide ions. Protection-deprotection strategies may be employed to prevent side reactions.

Attachment of Propanoic Acid Moiety

The propanoic acid group is typically introduced by acylation or by coupling with activated carboxylic acid derivatives. For example, reaction of the pyrrolidine nitrogen with 2-bromopropanoic acid or its esters followed by hydrolysis can yield the target acid.

Example Preparation from Analogous Compound Synthesis

A relevant example is the synthesis of N-substituted propanoic acid derivatives where ester intermediates are hydrolyzed to the acid:

  • The ester precursor is dissolved in ethanol.
  • Sodium hydroxide solution is added, and the mixture is stirred at room temperature or heated mildly.
  • Completion is monitored by thin-layer chromatography (TLC).
  • The reaction mixture is acidified with acetic acid to precipitate the acid.
  • The product is filtered, washed, and recrystallized from ethanol.

This method ensures high purity and yield of the propanoic acid derivative.

Analytical and Purification Techniques

  • Monitoring: TLC and NMR spectroscopy are used to monitor reaction progress and confirm structure.
  • Purification: Crystallization from ethanol or ethyl acetate is commonly employed.
  • Characterization: ^1H NMR, ^13C NMR, and mass spectrometry confirm the compound identity and purity.

Summary Table of Preparation Parameters

Parameter Typical Conditions / Reagents Outcome / Notes
Alkylation Ethyl bromide, base (e.g., DIPEA), solvent (MeCN) Selective ethoxy substitution
Hydroxylation Hydroxide ion, oxidation agents Introduction of 4-hydroxy group
Coupling with acid 2-Bromopropanoic acid ester, base or catalyst Formation of N-substituted propanoic acid ester
Hydrolysis NaOH or KOH in ethanol/water, acidification Conversion of ester to propanoic acid
Purification Recrystallization from ethanol or ethyl acetate High purity product

Research Findings and Notes

  • The stereochemistry at the pyrrolidine ring is critical; chiral synthesis or resolution may be necessary to obtain the desired enantiomer.
  • Reaction times vary from several hours to overnight depending on conditions.
  • Use of protecting groups may be required to avoid side reactions, especially during hydroxylation.
  • The methods described in recent patents (e.g., US20200109114A1 and US10093625B2) provide improved yields and purity by optimizing solvents and reaction parameters.
  • Analogous syntheses reported in ACS Omega demonstrate effective hydrolysis and purification techniques applicable to this compound class.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)propanoic acid
Reactant of Route 2
2-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.